N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide
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Overview
Description
N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide is a chemical compound with the molecular formula C10H19N2O. It is known for its unique bicyclic structure, which includes a norbornane ring system. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide typically involves the reaction of norbornane derivatives with methylamine and acetic acid derivatives. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvents: Common solvents like ethanol or methanol.
Catalysts: Acid or base catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The process may include steps like:
Purification: Using techniques such as recrystallization or chromatography.
Quality Control: Ensuring the final product meets the required specifications through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form corresponding oxides.
Reduction: Reacting with reducing agents to form reduced derivatives.
Substitution: Undergoing nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: Interacting with specific receptors on cell surfaces.
Enzyme Inhibition: Inhibiting the activity of certain enzymes.
Signal Transduction: Modulating signal transduction pathways within cells.
Comparison with Similar Compounds
Similar Compounds
- N-{bicyclo[2.2.1]heptan-2-yl}-2-(amino)acetamide
- N-{bicyclo[2.2.1]heptan-2-yl}-2-(ethylamino)acetamide
Uniqueness
N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide is unique due to its specific bicyclic structure and the presence of a methylamino group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C10H18N2O |
---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-2-(methylamino)acetamide |
InChI |
InChI=1S/C10H18N2O/c1-11-6-10(13)12-9-5-7-2-3-8(9)4-7/h7-9,11H,2-6H2,1H3,(H,12,13) |
InChI Key |
UWZCIHTUMPCKQQ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)NC1CC2CCC1C2 |
Origin of Product |
United States |
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